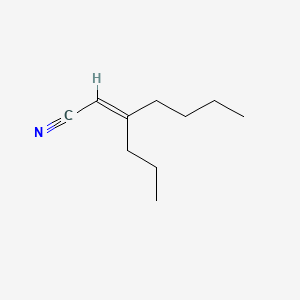

3-Propylhept-2-ene-1-nitrile

Description

Significance of α,β-Unsaturated Nitriles in Modern Organic Synthesis and Chemical Sciences

Alpha,beta-unsaturated nitriles are a class of organic compounds containing a nitrile group (-C≡N) conjugated with a carbon-carbon double bond. fiveable.me This structural arrangement results in unique reactivity that makes them valuable intermediates in organic synthesis. fiveable.meresearchgate.net The conjugation of the nitrile group with the alkene delocalizes the pi-electrons, which stabilizes the molecule and influences its chemical behavior. fiveable.me

These compounds serve as versatile building blocks for the synthesis of a wide array of more complex molecules, including nitrogen-containing heterocyclic compounds like pyridines and pyrroles. fiveable.me Their ability to participate in various chemical transformations, such as nucleophilic additions, Michael additions, and cycloadditions, makes them crucial in the production of pharmaceuticals and natural products. fiveable.me The nitrile group itself is a key functional group that can be converted into other functionalities like amides, carboxylic acids, aldehydes, esters, alcohols, and amines. beilstein-journals.orgbeilstein-journals.org

The economic importance of α,β-unsaturated nitriles is also significant, as they are intermediates in the synthesis of various commercial products such as perfumes, pigments, and even Vitamin A. acs.org Their utility in materials science is also an area of exploration, with potential applications in polymer chemistry.

Structural Characteristics and Isomeric Considerations of 3-Propylhept-2-ene-1-nitrile

This compound is an organic compound with the molecular formula C10H17N. smolecule.comontosight.ai Its structure consists of a seven-carbon heptene (B3026448) chain with a double bond located between the second and third carbon atoms. ontosight.ai A propyl group is attached to the third carbon, and a nitrile functional group is attached to the first carbon. ontosight.ai This specific arrangement of atoms and functional groups dictates its chemical reactivity and physical properties. smolecule.com

| Property | Value |

| Molecular Formula | C10H17N |

| Molecular Weight | 151.25 g/mol |

| Density | 0.838 g/cm³ |

| Boiling Point | 232.3°C at 760 mmHg |

| Flash Point | 94.2°C |

| Refractive Index | 1.446 |

Data sourced from multiple references. smolecule.comguidechem.com

The presence of the double bond in the structure of this compound gives rise to geometric isomerism, specifically (E) and (Z) isomers. libretexts.org

(E)-3-Propylhept-2-ene-1-nitrile Isomer

The (E) isomer, from the German word "entgegen" meaning opposite, has the higher priority groups on opposite sides of the double bond. libretexts.org In the case of this compound, the priority of the groups attached to the double bond carbons would determine the E/Z designation. For C2, the nitrile group (-CN) would be compared to the hydrogen atom. For C3, the propyl group would be compared to the rest of the alkyl chain. The IUPAC name for this specific isomer is (E)-3-propylhept-2-enenitrile. nih.gov

(Z)-3-Propylhept-2-ene-1-nitrile Isomer

The (Z) isomer, from the German word "zusammen" meaning together, has the higher priority groups on the same side of the double bond. libretexts.org The IUPAC name for this isomer is (Z)-3-propylhept-2-enenitrile. nih.gov The relative stability and reactivity of the (E) and (Z) isomers can differ, which has important implications for their synthesis and reactions.

Stereochemical Implications in Synthesis and Reactivity

The stereochemistry of the double bond in α,β-unsaturated nitriles can significantly influence the outcome of chemical reactions. For instance, in certain reactions, the specific geometry of the starting material, whether it is the (E) or (Z) isomer, can dictate the stereochemistry of the product. mdpi.com However, in some catalytic systems, the stereochemical outcome of the reaction is independent of the initial isomer used. beilstein-journals.orgnih.gov

The synthesis of α,β-unsaturated nitriles can also be designed to favor the formation of one isomer over the other. For example, the Wittig-Horner reaction is a common method for preparing α,β-unsaturated nitriles from aliphatic aldehydes, and the reaction conditions can often be tuned to control the E/Z selectivity. acs.org Conversely, some synthetic methods for introducing unsaturation into nitriles may result in low geometric selectivity. bohrium.com The ability to control the stereochemistry is a critical aspect of modern organic synthesis, as different stereoisomers of a molecule can have vastly different biological activities and physical properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

84681-83-4 |

|---|---|

Molecular Formula |

C10H17N |

Molecular Weight |

151.25 g/mol |

IUPAC Name |

(E)-3-propylhept-2-enenitrile |

InChI |

InChI=1S/C10H17N/c1-3-5-7-10(6-4-2)8-9-11/h8H,3-7H2,1-2H3/b10-8+ |

InChI Key |

VXIGNRZQXAHCMN-CSKARUKUSA-N |

Isomeric SMILES |

CCCC/C(=C/C#N)/CCC |

Canonical SMILES |

CCCCC(=CC#N)CCC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Propylhept 2 Ene 1 Nitrile and Analogous α,β Unsaturated Nitriles

Condensation Reactions for α,β-Unsaturated Nitrile Formation

Condensation reactions represent a direct and atom-economical approach to forming α,β-unsaturated nitriles. These methods typically involve the carbon-carbon bond formation between a carbonyl compound and a nitrile-containing species, followed by a dehydration step to furnish the alkene.

Base-Mediated Condensations of Acetonitrile Derivatives with Carbonyl Compounds

The direct condensation of acetonitrile or its derivatives with carbonyl compounds like aldehydes and ketones is a primary method for synthesizing α,β-unsaturated nitriles. acs.org The reaction is initiated by a base, which deprotonates the α-carbon of the nitrile, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon. The resulting β-hydroxynitrile intermediate can then be dehydrated, often in the same pot, to yield the final α,β-unsaturated product.

For the synthesis of 3-Propylhept-2-ene-1-nitrile, the precursor would be 4-heptanone. The reaction proceeds as follows:

Deprotonation: A base removes a proton from acetonitrile (CH₃CN) to form the cyanomethyl anion (⁻CH₂CN).

Nucleophilic Attack: The cyanomethyl anion attacks the carbonyl carbon of 4-heptanone.

Protonation & Dehydration: The resulting alkoxide is protonated to form a β-hydroxynitrile, which is subsequently dehydrated to yield this compound.

Strong bases such as sodium hydroxide (B78521), potassium hydroxide, or sodium ethoxide are often employed. However, these conditions can sometimes lead to side reactions like self-condensation of the carbonyl compound or the nitrile. To circumvent these issues, specialized catalytic systems have been developed.

| Carbonyl Substrate | Base/Catalyst | Solvent | Yield (%) |

| Benzaldehyde | KOH | Acetonitrile | 85 |

| Cyclohexanone | NaOH | Acetonitrile | 78 |

| 4-Heptanone | KOtBu | Acetonitrile | (Predicted) Good |

| Acetophenone | NaOEt | Ethanol | 70 |

This is an interactive table based on generalized data for base-mediated condensations.

Knoevenagel-Type Condensations and Their Derivatives

The Knoevenagel condensation is a modification of the aldol condensation where a carbonyl compound reacts with an "active hydrogen" compound in the presence of a weak base catalyst, such as an amine. wikipedia.org For nitrile synthesis, active methylene (B1212753) compounds like malononitrile (CH₂(CN)₂) or cyanoacetic acid (NCCH₂COOH) are used. wikipedia.org

The mechanism involves the formation of a carbanion from the active methylene compound, which then adds to the carbonyl group. A subsequent dehydration reaction yields the α,β-unsaturated product. wikipedia.org When cyanoacetic acid is used, the condensation is often followed by decarboxylation, particularly in the Doebner modification which uses pyridine as the catalyst and solvent. organic-chemistry.org

This method is highly efficient for reacting aldehydes and ketones to form substituted acrylonitriles. The use of milder bases compared to direct acetonitrile condensation minimizes side reactions. wikipedia.org

Elimination Strategies for α,β-Unsaturated Nitrile Synthesis

Elimination reactions provide a route to α,β-unsaturated nitriles starting from saturated precursors, most commonly β-hydroxynitriles. These precursors are the direct intermediates of the condensation reactions described above, and their isolation and subsequent elimination offer a more controlled, two-step pathway to the final product.

MgO Eliminations from β-Hydroxynitriles

Magnesium oxide (MgO) has been identified as an effective heterogeneous catalyst for the dehydration of β-hydroxynitriles. As a solid base, MgO offers advantages in terms of ease of separation from the reaction mixture and potential for recycling. The reaction is typically performed by passing the vapor of the β-hydroxynitrile over a bed of heated MgO. The basic sites on the MgO surface facilitate the elimination of water to form the carbon-carbon double bond. This method is noted for its high selectivity and efficiency in producing α,β-unsaturated nitriles from the corresponding cyanohydrins.

Dehydration Routes to α,β-Unsaturated Nitriles

Besides specialized catalysts like MgO, a variety of other chemical reagents are used for the dehydration of β-hydroxynitriles. These reagents facilitate the removal of a water molecule to form the alkene. A common laboratory method involves heating the corresponding amide with a strong dehydrating agent like phosphorus(V) oxide (P₄O₁₀). chemguide.co.uklibretexts.org

Other effective dehydrating systems include:

Trifluoromethanesulfonic anhydride (Tf₂O) with a base like triethylamine. organic-chemistry.org

Propylphosphonic anhydride (T3P®) , which is known for its efficiency in converting aldehydes directly to nitriles but is also applicable for dehydrations.

Sulfuryl fluoride (SO₂F₂) provides a mild and rapid method for dehydrating aldoximes to nitriles, a related transformation. organic-chemistry.org

The choice of reagent often depends on the substrate's sensitivity to acidic or basic conditions and the desired reaction temperature.

Wittig and Wittig-Horner Olefination Approaches

Olefination reactions, particularly the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are among the most reliable methods for the stereoselective synthesis of alkenes, including α,β-unsaturated nitriles.

The Wittig reaction utilizes a phosphonium ylide to convert a ketone or aldehyde into an alkene. nih.gov For nitrile synthesis, a cyanomethylene-substituted ylide, such as (cyanomethylene)triphenylphosphorane (Ph₃P=CHCN), is reacted with a carbonyl compound. For the synthesis of this compound, 4-heptanone would be the carbonyl partner. While effective, the Wittig reaction can sometimes produce a mixture of E and Z isomers, and the triphenylphosphine oxide byproduct can be difficult to remove. nih.govresearchgate.net One-pot procedures have been developed to make this process more efficient and environmentally benign, sometimes even in aqueous media. researchgate.nettandfonline.comtandfonline.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that addresses some of its drawbacks. wikipedia.org It employs a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.org For nitrile synthesis, a reagent like diethyl (cyanomethyl)phosphonate is deprotonated with a base (e.g., NaH, LiOH) and then reacted with the aldehyde or ketone. wikipedia.orgresearchgate.net

A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification. wikipedia.org Furthermore, the HWE reaction with stabilized phosphonates, such as those containing a nitrile group, typically shows high selectivity for the formation of the (E)-alkene isomer. wikipedia.orgresearchgate.net

| Reaction Type | Reagent | Carbonyl | Base | Typical Selectivity |

| Wittig | Ph₃P=CHCN | 4-Heptanone | n-BuLi | Mixture of E/Z |

| HWE | (EtO)₂P(O)CH₂CN | 4-Heptanone | NaH | Predominantly E |

| HWE (Still-Gennari) | (CF₃CH₂O)₂P(O)CH₂CN | 4-Heptanone | KHMDS, 18-crown-6 | Predominantly Z |

| HWE (Aqueous) | (EtO)₂P(O)CH₂CN | Benzaldehyde | LiOH | High E |

This is an interactive table summarizing olefination approaches for α,β-unsaturated nitrile synthesis.

Organometallic-Catalyzed Approaches to Unsaturated Nitriles

Transition metal catalysis offers powerful and atom-economical methods for constructing unsaturated nitriles. These approaches often provide access to products with high regio- and stereoselectivity under mild conditions.

A highly selective method for synthesizing β,γ-unsaturated nitriles involves the copper-catalyzed hydrocyanation of allenes. beilstein-journals.orgnih.govresearchgate.net This process utilizes a copper-catalyzed hydroalumination of the allene with diisobutylaluminum hydride (DIBAL-H), followed by a reaction with an electrophilic cyanide source like p-toluenesulfonyl cyanide (TsCN). beilstein-journals.orgnih.gov This methodology is particularly effective for creating acyclic β,γ-unsaturated nitriles that possess α-all-carbon quaternary centers. beilstein-journals.orgnih.govx-mol.net The reaction exhibits broad applicability to various substituted allenes and proceeds with high efficiency, achieving yields up to 99% with excellent regioselectivity and E-selectivity. beilstein-journals.orgnih.gov The practicality of this method has been demonstrated through gram-scale synthesis. beilstein-journals.org

| Allene Substrate | Catalyst/Reagents | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| 1,1-disubstituted allenes | IPrCuCl, DIBAL-H, TsCN | 85-94% | High regio- and E-selectivity | researchgate.net |

| 1,1,3-trisubstituted allenes | IPrCuCl, DIBAL-H, TsCN | up to 99% | Excellent regio- and E-selectivity | beilstein-journals.orgnih.gov |

| Aryl-substituted allenes | IPrCuCl, DIBAL-H, TsCN | High | High regio- and E-selectivity | beilstein-journals.org |

Beyond copper, other transition metals are instrumental in synthesizing unsaturated nitriles. Manganese, an earth-abundant metal, has been used to catalyze the addition of saturated nitriles to α,β- and β,γ-unsaturated nitriles, yielding valuable glutaronitrile derivatives. nih.gov This base-free catalytic system operates under mild, neutral conditions and is notable for its ability to selectively activate a saturated nitrile over an unsaturated one through a template-type pathway. nih.gov

Nickel-catalyzed hydrocyanation of α-substituted styrenes provides a route to tertiary benzylic nitriles, and nickel catalysis is also effective for the cyanation of unactivated alkyl mesylates. organic-chemistry.org Cobalt complexes have been developed for the α-alkylation of nitriles with primary alcohols, proceeding through a sustainable "borrowing hydrogen" process where water is the only byproduct. organic-chemistry.org This reaction involves the initial formation of an α,β-unsaturated nitrile intermediate. organic-chemistry.org

Photochemical and Light-Promoted Synthesis Pathways

Photochemical methods represent a growing field in organic synthesis, offering green and efficient alternatives that often proceed under mild conditions without the need for harsh reagents.

A catalyst- and photocatalyst-free method has been developed for the synthesis of β,γ-unsaturated nitriles through the decarboxylative alkylation of α,β-unsaturated carboxylic acids. nih.govacs.orgacs.org This reaction is promoted by blue light-emitting diode (LED) irradiation and proceeds at room temperature in the presence of a simple base like K₂CO₃ and water. nih.govacs.org The process involves the reaction of α,β-unsaturated carboxylic acids with iodoacetonitrile (ICH₂CN). This methodology is cost-effective, environmentally benign, and compatible with a wide array of substrates, providing yields up to 83%. nih.govacs.orgacs.org The protocol has also been successfully applied to gram-scale synthesis. acs.org

| α,β-Unsaturated Carboxylic Acid | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cinnamic acid | ICH₂CN, K₂CO₃, H₂O, blue LED | β,γ-unsaturated nitrile | up to 83% | nih.govacs.org |

| 3,4-dimethoxycinnamic acid | ICH₂CN, K₂CO₃, H₂O, blue LED | Corresponding β,γ-unsaturated nitrile | 57% | acs.org |

| 3,4,5-trimethoxycinnamic acid | ICH₂CN, K₂CO₃, H₂O, blue LED | Corresponding β,γ-unsaturated nitrile | 71% | acs.org |

| 5-phenylpenta-2,4-dienoic acid | ICH₂CN, K₂CO₃, H₂O, blue LED | Corresponding product | Appreciable | acs.org |

Synthesis via Ring Fragmentation of Cycloketone Oximes

The synthesis of α,β-unsaturated nitriles, including compounds analogous to this compound, can be effectively achieved through the ring fragmentation of cycloketone oximes. This transformation leverages the inherent strain in cyclic systems and the unique reactivity of the oxime functional group to induce a carbon-carbon bond cleavage, ultimately yielding an acyclic unsaturated nitrile. This method is advantageous as it often proceeds under mild conditions and avoids the use of toxic cyanide reagents nih.gov. The reaction can be initiated through different pathways, primarily categorized as ionic (Beckmann fragmentation) or radical-mediated processes.

The Beckmann fragmentation is a classic reaction that typically competes with the standard Beckmann rearrangement, which converts cyclic oximes into lactams wikipedia.org. Fragmentation is favored when the group alpha to the oxime is a tertiary or secondary carbon, capable of stabilizing the formation of a carbocation intermediate wikipedia.orgyoutube.comunacademy.com. The process is typically promoted by acid catalysts or reagents like tosyl chloride and thionyl chloride, which convert the oxime's hydroxyl group into a good leaving group wikipedia.org. The departure of the leaving group triggers the fragmentation of the C-C bond positioned anti-periplanar to it, leading to the formation of a carbocation and a nitrile functional group wikipedia.orgyoutube.com. Subsequent elimination of a proton from the carbocation generates the carbon-carbon double bond of the final α,β-unsaturated nitrile product wikipedia.org.

More recently, radical-mediated C-C bond cleavage of cycloketone oximes has emerged as a powerful and versatile strategy. These reactions are often initiated by activating the N-O bond of the oxime. For instance, a copper-catalyzed, redox-neutral ring opening of cycloketone O-acyl oximes has been described for the synthesis of various functionalized nitriles nih.gov. Similarly, methods involving visible-light photoredox catalysis can generate an iminyl radical from the oxime acs.org. This radical intermediate readily undergoes ring opening, particularly in strained rings like cyclobutanone derivatives, to relieve ring strain and form a more stable carbon-centered radical, which then leads to the final nitrile product acs.orgrsc.org.

Another innovative approach involves the use of sulfuryl fluoride (SO₂F₂) to mediate the ring-opening cross-coupling of cyclobutanone oxime derivatives with alkenes beilstein-journals.orgbeilstein-journals.orgnih.gov. In this process, SO₂F₂ activates the oxime's N-O bond, facilitating a single-electron reduction by a copper catalyst to generate an iminyl radical. This radical triggers the ring-opening C-C cleavage, and the resulting intermediate is subsequently trapped by an alkene to construct elongated δ-olefin-containing aliphatic nitriles beilstein-journals.orgbeilstein-journals.orgnih.gov.

The choice of cycloketone precursor, reaction conditions, and catalytic system allows for considerable control over the fragmentation process, making it a valuable tool for accessing a diverse range of structurally complex unsaturated nitriles from readily available cyclic ketones.

Detailed Research Findings

Various studies have demonstrated the efficacy of ring fragmentation methodologies for synthesizing unsaturated nitriles. The following table summarizes representative findings, showcasing the diversity of substrates and conditions employed.

| Cycloketone Oxime Derivative | Reagent/Catalyst | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclobutanone Oxime | SO₂F₂, Cu₂O, KOAc | Dioxane, 100°C | δ-Unsaturated Nitrile (cross-coupled with alkene) | Up to 94% | beilstein-journals.orgbeilstein-journals.orgbeilstein-archives.org |

| Cyclobutanone O-pentafluorobenzoyl Oxime | Cu(OTf)₂ | DCE, 80°C | 3,4-Dihydronaphthalene-2-carbonitriles | Up to 98% | rsc.org |

| Cyclopentanone O-acyl Oxime | Cu(acac)₂ | Mild Conditions | γ-Functionalized Nitrile | Good | nih.gov |

| Strained Cycloketone Oximes | [Ir(dFCF₃ppy)₂(dtbbpy)]PF₆, PPh₃ | Blue LED, rt | Elongated Alkyl Nitriles | Good | acs.org |

| Menthone-derived Oxime (α-quaternary carbon) | Acetyl Chloride | - | Unsaturated Nitrile (via Beckmann Fragmentation) | - | youtube.com |

Chemical Reactivity and Mechanistic Investigations of 3 Propylhept 2 Ene 1 Nitrile

Reactivity at the Nitrile Functional Group (C≡N)

The carbon-nitrogen triple bond of the nitrile group serves as the primary site for a variety of chemical transformations.

The carbon atom of the cyano group is electrophilic and susceptible to attack by nucleophiles. These addition reactions are fundamental to the synthetic utility of nitriles, leading to a range of other functional groups.

Nitriles can be hydrolyzed to produce amides and, upon further reaction, carboxylic acids. libretexts.org This transformation can be catalyzed by either acid or base, with the reaction conditions determining the final product. libretexts.orgorganicchemistrytutor.com

Under acidic conditions , the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the cyano carbon. organicchemistrytutor.comlumenlearning.com A weak nucleophile, such as water, can then attack the carbon atom. organicchemistrytutor.comlibretexts.org A series of proton transfers results in the formation of an amide intermediate. libretexts.org Typically, under acidic conditions, the reaction proceeds to hydrolyze the amide further to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Mechanism of Acid-Catalyzed Hydrolysis:

Protonation of the nitrile nitrogen. lumenlearning.com

Nucleophilic attack by water on the cyano carbon. libretexts.org

Deprotonation to form an imidic acid tautomer. chemistrysteps.com

Tautomerization to the more stable amide. chemistrysteps.com

Further hydrolysis of the amide to the carboxylic acid. libretexts.org

Under basic conditions , a strong nucleophile like the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group without prior activation. organicchemistrytutor.comlibretexts.org This forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to yield an imidic acid. chemistrysteps.com Tautomerization gives the amide. chemistrysteps.com The reaction can often be stopped at the amide stage under milder conditions, whereas more vigorous conditions (e.g., higher temperatures) will drive the hydrolysis of the amide to a carboxylate salt. organicchemistrytutor.comyoutube.com

Mechanism of Base-Catalyzed Hydrolysis:

Nucleophilic addition of a hydroxide ion to the cyano carbon. chemistrysteps.com

Protonation of the resulting anion by water to form an imidic acid. libretexts.org

Tautomerization to the amide. chemistrysteps.com

Further hydrolysis of the amide to the carboxylate salt. chemistrysteps.com

| Conditions | Intermediate Product | Final Product | Key Mechanistic Feature |

|---|---|---|---|

| Dilute HCl, Heat (Reflux) | 3-Propylhept-2-enamide | 3-Propylhept-2-enoic acid | Protonation of nitrile enhances electrophilicity. organicchemistrytutor.comlumenlearning.com |

| NaOH/H₂O, Mild Heat | 3-Propylhept-2-enamide | 3-Propylhept-2-enamide | Direct nucleophilic attack by OH⁻. libretexts.org |

| Conc. NaOH/H₂O, Vigorous Heat (Reflux) | 3-Propylhept-2-enamide | Sodium 3-propylhept-2-enoate | Hydrolysis of the intermediate amide to the carboxylate. organicchemistrytutor.com |

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles that readily add to the electrophilic carbon of the nitrile group. chemistrysteps.com This reaction provides an effective method for the synthesis of ketones. wikipedia.org The initial nucleophilic addition forms a stable imine anion salt. libretexts.org This intermediate does not react further with the organometallic reagent. chemistrysteps.com Subsequent hydrolysis with aqueous acid protonates the intermediate, forming an imine, which is then hydrolyzed to a ketone. masterorganicchemistry.com

For an α,β-unsaturated nitrile like this compound, there is a possibility of either 1,2-addition at the cyano carbon or 1,4-conjugate addition to the β-carbon of the alkene. fiveable.me While simple alkyl Grignard and organolithium reagents typically favor 1,2-addition to the nitrile, the use of organocuprates or specific reaction conditions can promote 1,4-addition. acs.org

Mechanism of Grignard Reaction:

Nucleophilic attack of the Grignard reagent on the nitrile carbon, forming a new C-C bond and a magnesium imine salt. masterorganicchemistry.com

Acidic workup protonates the nitrogen to form an iminium ion. libretexts.org

Water attacks the iminium ion. libretexts.org

After proton transfer, ammonia (B1221849) is eliminated to form a protonated ketone. libretexts.org

Deprotonation yields the final ketone product. libretexts.org

| Organometallic Reagent | Intermediate | Final Product (after Hydrolysis) | Reaction Type |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Imine salt | 4-Propyl-oct-3-en-2-one | 1,2-Addition |

| Phenyllithium (C₆H₅Li) | Imine salt | 1-Phenyl-4-propyl-oct-3-en-1-one | 1,2-Addition |

The nitrile group can be reduced to form either imines or primary amines, depending on the reducing agent and reaction conditions. wikipedia.org This is a synthetically valuable transformation for accessing nitrogen-containing compounds. acsgcipr.org

Catalytic Hydrogenation: This is a common and economical method for producing primary amines from nitriles. wikipedia.org The reaction is typically carried out with hydrogen gas over a heterogeneous metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.orgacsgcipr.orglibretexts.org The reaction proceeds through an imine intermediate. acsgcipr.org A potential side reaction is the addition of the newly formed primary amine to the imine intermediate, which can lead to the formation of secondary and tertiary amines. wikipedia.orgacsgcipr.org

Stoichiometric Reductions:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively reduces nitriles to primary amines. libretexts.org The reaction is typically performed in an ether solvent, followed by an aqueous workup. libretexts.org

Diisobutylaluminum Hydride (DIBAL-H): This reagent can be used for the partial reduction of nitriles to aldehydes after hydrolysis. wikipedia.orglibretexts.org At low temperatures, DIBAL-H adds a single hydride to the nitrile, forming an aluminum-imine intermediate. Aqueous workup then hydrolyzes this intermediate to an aldehyde. wikipedia.org If the reaction is allowed to warm or excess DIBAL-H is used, further reduction to the primary amine can occur.

For this compound, the choice of reducing agent is critical to achieve selectivity between the nitrile and the C=C double bond. While powerful reagents like LiAlH₄ may reduce both functional groups, milder or more selective catalytic systems can be employed to target the nitrile exclusively. organic-chemistry.org

| Reagent and Conditions | Intermediate | Final Product | Selectivity Notes |

|---|---|---|---|

| H₂, Raney Nickel, High Pressure/Temp | 3-Propylhept-2-en-1-imine | 3-Propylheptan-1-amine | Reduces both C≡N and C=C bonds. |

| LiAlH₄, then H₂O | Imine | 3-Propylhept-2-en-1-amine | Typically reduces C≡N without affecting an isolated C=C bond. Conjugation may influence reactivity. |

| DIBAL-H (1 equiv., -78°C), then H₂O | N-Aluminioimine | 3-Propylhept-2-enal | Partial reduction to the aldehyde. wikipedia.org |

| SmI₂-Et₃N-H₂O | Imidoyl radical | 3-Propylhept-2-en-1-amine | Selective for nitrile reduction under single electron transfer conditions. acs.org |

The nitrile group can participate as a 2π component in cycloaddition reactions to form five-membered heterocyclic rings. wikipedia.org A prominent example is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with a dipolarophile (in this case, the nitrile) to form a five-membered ring. wikipedia.orgchim.it

Nitriles can react with nitrile imines, which are reactive 1,3-dipoles, to regioselectively form 1,2,4-triazoles. oup.com Similarly, nitrile oxides can undergo cycloaddition with nitriles, although their reaction with alkenes and alkynes is more common. researchgate.netnih.gov These reactions are powerful tools for synthesizing heterocycles, which are important structural motifs in medicinal chemistry. chim.it The reaction of this compound with a 1,3-dipole like an azide (B81097) or a nitrile oxide would lead to the formation of a tetrazole or an oxadiazole ring, respectively.

| Reactant (1,3-Dipole) | Reaction Type | Product Class |

|---|---|---|

| Nitrile Imine (R-C≡N⁺-N⁻-R') | [3+2] Cycloaddition | 1,2,4-Triazole |

| Azide (R-N₃) | [3+2] Cycloaddition | Tetrazole |

| Nitrile Oxide (R-C≡N⁺-O⁻) | [3+2] Cycloaddition | 1,2,4-Oxadiazole |

The nitrile group can function as a directing group in transition-metal-catalyzed C-H bond functionalization reactions. researchgate.net This strategy allows for the selective activation and modification of otherwise unreactive C-H bonds. While many examples involve directing C-H activation on an aromatic ring, the functionalization of aliphatic C(sp³)–H bonds adjacent to a nitrile is also a significant area of research. nih.govnih.gov

For this compound, the C-H bonds at the C4 position are allylic and α- to the nitrile group, making them susceptible to abstraction to form a stabilized radical intermediate. acs.org Radical-initiated α-C–H functionalization of alkyl nitriles has emerged as a powerful method for forming new C-C bonds under oxidative conditions. acs.org This approach could enable the introduction of various functional groups at the C4 position of the this compound backbone, demonstrating the utility of the nitrile group in directing reactivity beyond its own triple bond.

Nucleophilic Addition Reactions to the Electrophilic Cyano Carbon

Reactivity of the Conjugated Alkene Moiety (C=C)

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effect of the adjacent nitrile group. This polarization makes the β-carbon an electrophilic center, susceptible to attack by nucleophiles, and also influences its behavior in reduction and electrophilic addition reactions.

Conjugate Additions (1,4-Additions)

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated nitriles like this compound. masterorganicchemistry.comwikipedia.org In this reaction, a nucleophile adds to the β-carbon of the alkene, leading to the formation of a resonance-stabilized carbanion intermediate. wikipedia.org This intermediate is then typically protonated to yield the saturated product. A diverse range of nucleophiles can participate in this reaction, including organocuprates (Gilman reagents), amines, thiols, and stabilized carbanions such as enolates. masterorganicchemistry.comlibretexts.orglibretexts.org

The general mechanism for the conjugate addition of a nucleophile (Nu⁻) to this compound is as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon of the alkene.

Formation of a Resonance-Stabilized Intermediate: This attack results in the formation of a nitrile anion intermediate, where the negative charge is delocalized over the α-carbon and the nitrogen atom of the nitrile group.

Protonation: The intermediate is subsequently protonated, typically by a protic solvent or during acidic workup, to yield the final saturated nitrile product.

The choice of nucleophile and reaction conditions can significantly influence the outcome of the reaction. For instance, while Grignard reagents and organolithium compounds tend to favor direct (1,2) addition to the nitrile group, the use of organocuprates promotes selective 1,4-addition. masterorganicchemistry.com

| Nucleophile | Reaction Conditions | Product Type | Typical Yields |

|---|---|---|---|

| Organocuprates (R₂CuLi) | Ethereal solvents (e.g., THF, Et₂O), low temperatures | β-Alkylated saturated nitrile | Good to excellent |

| Amines (R₂NH) | Various solvents, often neat | β-Amino saturated nitrile | Moderate to high |

| Thiols (RSH) | Basic conditions (e.g., NaOEt) | β-Thioether saturated nitrile | Good |

| Enolates | Aprotic solvents, strong base (e.g., LDA) | 1,5-Dinitrile or related structures | Variable |

Stereoselective Hydrogenation and Reduction Pathways

The carbon-carbon double bond of this compound can be selectively reduced to the corresponding saturated nitrile, 3-propylheptanenitrile. This transformation can be achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to prevent the over-reduction of the nitrile group to an amine.

Various catalytic systems have been developed for the chemoselective hydrogenation of the C=C bond in α,β-unsaturated nitriles. These include catalysts based on palladium, nickel, and iridium. tue.nlresearchgate.netnih.gov For instance, iridium complexes with N,P ligands have been shown to be highly effective for the asymmetric hydrogenation of α,β-unsaturated nitriles, yielding chiral saturated nitriles with high enantioselectivity. nih.gov The mechanism of catalytic hydrogenation generally involves the activation of hydrogen on the metal surface and its subsequent transfer to the alkene. aocs.org

The general scheme for the hydrogenation is as follows:

This compound + H₂ --(Catalyst)--> 3-Propylheptanenitrile

| Catalyst | Reaction Conditions | Selectivity | Key Features |

|---|---|---|---|

| Pd/C | H₂ (gas), various solvents (e.g., ethanol, ethyl acetate) | High for C=C reduction | Commonly used, can sometimes lead to over-reduction. |

| Raney Ni | H₂ (gas), high pressure and temperature | Can reduce both C=C and C≡N | Harsh conditions may be required. tue.nl |

| [Ir(N,P-ligand)]⁺ | H₂ (gas), base activation | High for C=C reduction, enantioselective | Allows for the synthesis of chiral nitriles. nih.gov |

Electrophilic Additions Across the Double Bond

While the electron-deficient nature of the alkene in this compound makes it more susceptible to nucleophilic attack, electrophilic additions can also occur, albeit often under more forcing conditions than with electron-rich alkenes. The reaction proceeds via a carbocationic intermediate, and the regioselectivity is governed by the stability of this intermediate.

For instance, the addition of hydrogen halides (HX) would be expected to proceed via protonation of the double bond to form a carbocation. The more stable carbocation would be formed at the α-position, stabilized by resonance with the nitrile group. Subsequent attack by the halide ion would then lead to the α-halo-β-substituted nitrile.

Similarly, the addition of halogens (e.g., Br₂) would proceed through a cyclic halonium ion intermediate, followed by backside attack by the halide ion to give the trans-dihalo product. wikipedia.orglibretexts.org The presence of the electron-withdrawing nitrile group generally deactivates the double bond towards electrophilic attack compared to simple alkenes. savemyexams.com

Interplay of Functional Groups: Conjugation Effects on Reactivity

The conjugation between the carbon-carbon double bond and the nitrile group in this compound is the primary determinant of its chemical reactivity. This electronic communication has several significant consequences:

Activation of the Alkene for Nucleophilic Attack: The electron-withdrawing nature of the nitrile group polarizes the π-system, rendering the β-carbon electrophilic and thus susceptible to conjugate addition by nucleophiles. wikipedia.org

Stabilization of Intermediates: The conjugated system stabilizes the intermediates formed during reactions. For example, in conjugate additions, the resulting carbanion is resonance-delocalized, which provides a thermodynamic driving force for the reaction. wikipedia.org

Modified Reactivity of the Nitrile Group: While the nitrile group itself can undergo reactions such as reduction and hydrolysis, its reactivity is modulated by the adjacent double bond. For example, harsh reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the alkene and the nitrile to produce a primary amine. libretexts.org

Control of Regioselectivity: The conjugation dictates the regioselectivity of addition reactions. Nucleophiles preferentially attack the β-carbon (1,4-addition), whereas strong, non-stabilized nucleophiles might attack the nitrile carbon directly (1,2-addition). masterorganicchemistry.com

Mechanistic Studies of Transformation Pathways

Proposed Reaction Intermediates

Mechanistic studies of reactions involving α,β-unsaturated nitriles have identified several key intermediates that govern the reaction pathways.

Nitrile Anions/Enolates: In conjugate additions, the initial product of nucleophilic attack is a resonance-stabilized nitrile anion. umich.edu This intermediate is analogous to an enolate and can be trapped by electrophiles other than a proton.

Keteniminates: The reaction of α,β-unsaturated nitriles with certain transition metal hydrides can lead to the formation of κ-N-coordinated keteniminate intermediates via a selective 1,4-hydride transfer. umich.edu These keteniminates can then be intercepted by electrophiles, providing a pathway for more complex molecular constructions.

Imine Anions: During the reduction of the nitrile group with hydride reagents, an imine anion is formed as an initial intermediate. libretexts.org This can then be further reduced to a dianion before protonation to the amine.

Carbocation Intermediates: In electrophilic addition reactions, the protonation or halogenation of the double bond leads to the formation of a carbocationic intermediate. The stability of this intermediate determines the regiochemical outcome of the reaction.

Role of Catalysts and Reagents in Reaction Selectivity

The reactivity of α,β-unsaturated nitriles like this compound is significantly influenced by the choice of catalysts and reagents, which can direct the reaction towards specific products with high selectivity. Research into analogous unsaturated nitriles has illuminated the critical role these components play in various transformations, including catalytic hydrogenation, conjugate additions, and carbon-carbon bond-forming reactions. The electronic nature of the nitrile group in conjugation with the carbon-carbon double bond makes the molecule susceptible to both nucleophilic and electrophilic attacks, and the careful selection of catalysts and reagents is paramount in controlling the outcome of these reactions.

Transition metal complexes, particularly those involving ruthenium, manganese, and palladium, have been extensively studied for their catalytic activity with α,β-unsaturated nitriles. These catalysts can activate the nitrile functionality or the olefinic bond, thereby facilitating a range of transformations. For instance, in catalytic hydrogenation, the choice of metal catalyst and reaction conditions can selectively reduce either the carbon-carbon double bond or the nitrile group.

Moreover, in conjugate addition reactions, also known as Michael additions, the catalyst and reagents govern the regioselectivity and stereoselectivity of the nucleophilic attack at the β-carbon. The use of specific catalysts can facilitate the addition of a wide array of nucleophiles, leading to diverse functionalized products.

Catalytic Hydrogenation

The selective hydrogenation of α,β-unsaturated nitriles can yield a variety of products, including saturated nitriles, primary amines, or secondary amines. The selectivity is highly dependent on the catalyst, solvent, and reaction conditions such as hydrogen pressure and temperature.

Ruthenium-based pincer complexes have demonstrated high efficacy in the selective hydrogenation of nitriles to primary amines. These catalysts operate under mild conditions and show excellent functional group tolerance. For instance, a dearomatized pyridine-based pincer Ru complex can catalyze the low-pressure hydrogenation of nitriles with high selectivity. The mechanism is believed to involve a ligand-assisted pathway.

Palladium on carbon (Pd/C) is another commonly used heterogeneous catalyst for nitrile hydrogenation. However, without careful control, it can lead to the formation of secondary and tertiary amines as byproducts. The selectivity towards the primary amine can be enhanced by the addition of acidic additives and using a biphasic solvent system, such as dichloromethane/water. These conditions help to suppress the formation of secondary imine intermediates that lead to secondary and tertiary amines.

Cobalt nanoparticles have also been investigated, with their catalytic performance being dependent on their crystal phase (e.g., hcp vs. fcc), influencing the selectivity towards primary versus secondary amines.

Table 1: Influence of Catalysts on the Hydrogenation of α,β-Unsaturated Nitriles

| Catalyst System | Primary Product | Key Selectivity Factors |

| Ruthenium Pincer Complexes | Primary Amine | Ligand design, reaction pressure |

| Palladium on Carbon (Pd/C) | Primary/Secondary/Tertiary Amines | Acidic additives, solvent system |

| Cobalt Nanoparticles | Primary/Secondary Amines | Crystal phase of nanoparticles |

Conjugate Addition Reactions

Conjugate addition to α,β-unsaturated nitriles is a powerful method for carbon-carbon and carbon-heteroatom bond formation. The selectivity of these reactions is heavily influenced by the nature of the nucleophile and the catalyst employed.

Manganese-based pincer complexes have been utilized to catalyze the hetero-Michael addition of alcohols to α,β-unsaturated nitriles. These reactions proceed under base-free conditions, which is advantageous for substrates bearing base-sensitive functional groups. The mechanism involves the activation of the nitrile by the manganese complex, facilitating the nucleophilic attack of the alcohol.

Furthermore, manganese catalysts can facilitate the challenging heteroaddition of saturated nitriles to α,β-unsaturated nitriles. This transformation proceeds via a template-type mechanism involving an enamido-manganese intermediate, which acts as a nucleophile for the Michael addition. This approach avoids side reactions like polymerization that are common with unsaturated nitriles.

The use of a Lewis acid/Brønsted base pair catalyst system can control the chemoselectivity in the nucleophilic addition of alcohols versus amines. By selectively deprotonating the more acidic alcohol, its nucleophilicity is enhanced, allowing it to react preferentially over the amine.

Table 2: Catalyst and Reagent Effects on Conjugate Addition to α,β-Unsaturated Nitriles

| Catalyst/Reagent System | Nucleophile | Product Type | Selectivity Control |

| Manganese Pincer Complex | Alcohols | 3-Alkoxy Nitriles | Base-free conditions tolerate sensitive groups |

| Manganese Pincer Complex | Saturated Nitriles | Glutaronitrile derivatives | Template mechanism prevents polymerization |

| Lewis Acid/Brønsted Base Pair | Alcohols/Amines | 3-Alkoxy Nitriles | Selective deprotonation of the more acidic nucleophile |

Carbon-Carbon Coupling Reactions

Catalytic strategies have also been developed to generate nitrile anion equivalents from α,β-unsaturated nitriles for subsequent C-C bond formation. Hydrogen transfer catalysis using pincer-based ruthenium-hydride complexes can achieve a selective 1,4-hydride transfer to the unsaturated nitrile, forming a keteniminate intermediate. This intermediate can then be intercepted by an electrophile, such as an anhydride, to yield α-cyanoacetates. This method represents a novel way to utilize α,β-unsaturated nitriles as pro-nucleophiles in hydrogenative C-C coupling reactions.

The choice of catalyst is crucial for the efficient generation of the keteniminate intermediate and for preventing side reactions. The stability and reactivity of the metal-keteniminate complex determine the success of the subsequent electrophilic trapping.

Spectroscopic and Advanced Analytical Characterization of 3 Propylhept 2 Ene 1 Nitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 3-propylhept-2-ene-1-nitrile, offering insights into its proton and carbon environments and the connectivity of its atomic framework. Due to the presence of a double bond, this compound can exist as two geometric isomers, the (E)- and (Z)-isomers, which can be differentiated using NMR techniques. While specific experimental data for this compound is not publicly available, a detailed prediction of its NMR spectra can be derived from established principles and data from analogous structures.

¹H NMR for Proton Environment and Stereoisomer Differentiation

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton. The vinylic proton (=CH) is particularly diagnostic, with its chemical shift and coupling constants differing between the (E)- and (Z)-isomers.

In the (E)-isomer, the vinylic proton is expected to appear further downfield compared to the (Z)-isomer due to the anisotropic effect of the nitrile group. The allylic protons (protons on the carbons adjacent to the double bond) will also show distinct chemical shifts and coupling patterns. The terminal methyl groups of the propyl and butyl chains will appear in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ) ppm (E-isomer) | Predicted Chemical Shift (δ) ppm (Z-isomer) | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|---|

| =CH | ~5.3-5.8 | ~5.1-5.6 | t | ~7.0 |

| -CH₂-CN | ~3.1-3.3 | ~3.0-3.2 | s | - |

| Allylic -CH₂- | ~2.1-2.3 | ~2.2-2.4 | q | ~7.5 |

| Allylic -CH₂- | ~2.0-2.2 | ~2.1-2.3 | q | ~7.5 |

| -CH₂- | ~1.3-1.5 | ~1.3-1.5 | m | - |

| -CH₂- | ~1.2-1.4 | ~1.2-1.4 | m | - |

| -CH₃ | ~0.9 | ~0.9 | t | ~7.4 |

¹³C NMR for Carbon Skeleton and Functional Group Identification

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of this compound. The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of 115-125 ppm. The olefinic carbons (C=C) will also have distinct chemical shifts, which can aid in isomer identification. Generally, the chemical shifts in the (Z)-isomer are slightly upfield compared to the (E)-isomer.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ) ppm (E-isomer) | Predicted Chemical Shift (δ) ppm (Z-isomer) |

|---|---|---|

| C≡N | ~118 | ~117 |

| =C-CN | ~105 | ~104 |

| =C-CH₂ | ~160 | ~159 |

| -CH₂-CN | ~18 | ~17 |

| Allylic -CH₂- | ~35 | ~33 |

| Allylic -CH₂- | ~30 | ~28 |

| -CH₂- | ~22 | ~22 |

| -CH₂- | ~21 | ~21 |

| -CH₃ | ~14 | ~14 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. For example, it would show a cross-peak between the vinylic proton and the allylic methylene (B1212753) protons, and correlations between the adjacent methylene and methyl protons in the propyl and butyl chains.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.

Infrared (IR) Spectroscopy for Functional Group Vibrations (C≡N, C=C)

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups in this compound. The most prominent and diagnostic peaks are those corresponding to the nitrile (C≡N) and the carbon-carbon double bond (C=C) stretching vibrations.

The C≡N stretch is typically observed as a sharp, medium-to-strong intensity band in the region of 2260-2240 cm⁻¹. The C=C stretching vibration for a substituted alkene generally appears in the 1680-1640 cm⁻¹ region, and its intensity can vary. The spectrum would also show C-H stretching vibrations for the sp²-hybridized vinylic carbon and the sp³-hybridized alkyl carbons.

Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C≡N stretch | 2260 - 2240 | Medium to Strong, Sharp |

| C=C stretch | 1680 - 1640 | Variable |

| =C-H stretch | 3100 - 3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of this compound, which aids in its structural confirmation. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (151.25 g/mol ).

The fragmentation pattern is influenced by the stability of the resulting carbocations. Common fragmentation pathways for a molecule like this compound would involve cleavage at the allylic positions, leading to the loss of alkyl radicals. The loss of a propyl or butyl radical would result in stable allylic cations.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment | Significance |

|---|---|---|

| 151 | [C₁₀H₁₇N]⁺ | Molecular Ion (M⁺) |

| 122 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 108 | [M - C₃H₇]⁺ | Loss of a propyl radical |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Ratios

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential techniques for assessing the purity of this compound and for separating and quantifying its (E)- and (Z)-isomers.

Gas Chromatography (GC): Due to their different boiling points and polarities, the (E)- and (Z)-isomers can often be separated using a suitable capillary GC column (e.g., a polar column). The isomer with the lower boiling point will elute first. The relative peak areas in the chromatogram can be used to determine the isomer ratio in a sample.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, can also be employed for the separation of the isomers. The difference in polarity between the (E)- and (Z)-isomers would lead to different retention times, allowing for their separation and quantification.

X-Ray Crystallography (for Crystalline Derivatives) for Absolute Stereochemistry

X-ray crystallography is a powerful analytical technique utilized to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and the absolute stereochemistry of chiral molecules. For a molecule such as this compound, which can exist as stereoisomers, X-ray crystallography of a suitable crystalline derivative would be the definitive method for elucidating its absolute configuration.

The successful application of X-ray crystallography is contingent upon the ability to obtain a well-ordered single crystal of the compound of interest or a derivative. For molecules that are liquids or oils at room temperature, such as this compound, it is often necessary to synthesize a crystalline derivative. This can be achieved by reacting the nitrile with a chiral resolving agent or by introducing functional groups that promote crystallization.

Detailed Research Findings

A comprehensive search of scientific literature and chemical databases does not yield any specific studies reporting the single-crystal X-ray diffraction analysis of this compound or its crystalline derivatives. Consequently, there is no experimental crystallographic data available to definitively determine its absolute stereochemistry.

In the absence of experimental data for the target molecule, the principles of the technique can be described. Should a suitable crystalline derivative of this compound be synthesized, the process of determining its absolute stereochemistry would involve the following hypothetical steps:

Crystal Growth: A high-quality single crystal of the derivative would be grown from a suitable solvent system.

Data Collection: The crystal would be mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal lattice would be collected by a detector.

Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell dimensions and the arrangement of atoms within the crystal. For a chiral crystal, the Flack parameter would be refined to determine the absolute configuration of the molecule.

The resulting crystallographic data would be presented in a standardized format, such as a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Data Tables

As no experimental X-ray crystallographic data for derivatives of this compound are available, a representative data table cannot be generated. However, a hypothetical data table for a crystalline derivative is presented below to illustrate the type of information that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for a Chiral Derivative of this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₁₇N |

| Formula weight | 151.25 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 10.123(4) Å α = 90° |

| b = 12.456(5) Å β = 90° | |

| c = 15.789(6) Å γ = 90° | |

| Volume | 1993.4(14) ų |

| Z | 4 |

| Density (calculated) | 1.008 Mg/m³ |

| Absorption coefficient | 0.059 mm⁻¹ |

| F(000) | 672 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -12<=h<=12, -15<=k<=15, -20<=l<=20 |

| Reflections collected | 15890 |

| Independent reflections | 4567 [R(int) = 0.0345] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4567 / 0 / 200 |

| Goodness-of-fit on F² | 1.056 |

| Final R indices [I>2sigma(I)] | R1 = 0.0456, wR2 = 0.1123 |

| R indices (all data) | R1 = 0.0589, wR2 = 0.1234 |

| Absolute structure parameter | 0.01(5) |

Computational Chemistry and Theoretical Modeling of 3 Propylhept 2 Ene 1 Nitrile

Electronic Structure Calculations (e.g., DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 3-Propylhept-2-ene-1-nitrile, DFT calculations can determine its optimized geometry and various ground-state electronic properties. The α,β-unsaturation, in conjunction with the electron-withdrawing nitrile group (-C≡N), creates a conjugated π-system that dictates the molecule's electronic behavior.

Calculations would reveal the distribution of electron density, highlighting the polarization of the molecule. The nitrogen atom of the nitrile group, being highly electronegative, draws electron density, making the nitrile carbon electrophilic. This effect extends through the conjugated system, influencing the reactivity of the C=C double bond. The molecular electrostatic potential (MEP) map would visualize these charge distributions, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap generally suggests higher reactivity. nih.gov DFT calculations provide precise values for these frontier orbitals. rsc.org

Table 1: Predicted Ground State Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C≡N | ~1.16 Å |

| C-C≡N | ~1.45 Å | |

| C=C | ~1.34 Å | |

| C-H (vinylic) | ~1.09 Å | |

| Bond Angle | C-C≡N | ~178° |

| C=C-C | ~122° |

Conformational Analysis and Energy Landscapes

The flexibility of the propyl and n-butyl groups attached to the carbon backbone allows this compound to exist in multiple conformations. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. This is typically achieved by systematically rotating the molecule around its single bonds and calculating the potential energy at each step.

For this compound, key rotations would be around the C-C single bonds of the alkyl substituents. The interactions between these alkyl chains, particularly steric hindrance, will govern the relative stability of different conformers. Low-energy conformations of acyclic alkenes often arise when allylic substituents eclipse the C=C bond. bham.ac.uk The relative energies of these conformers are determined by a balance of steric (1,2- and 1,3-allylic strain) and electronic effects. bham.ac.uk By mapping the energy as a function of the dihedral angles of the rotatable bonds, a potential energy surface (PES) is generated. The minima on this surface correspond to the most stable conformers.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer Description | Dihedral Angle (example) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum (fully staggered alkyl chains) | C-C-C-C = ~180° | 0.00 |

| Local Minimum (gauche interaction) | C-C-C-C = ~60° | +0.9 |

Reaction Mechanism Elucidation through Transition State Modeling

Understanding the reaction pathways of this compound is crucial for predicting its chemical behavior. As an α,β-unsaturated nitrile, it is susceptible to nucleophilic attack. Two primary sites of attack are the β-carbon of the double bond (Michael addition) and the carbon atom of the nitrile group. nih.govnih.gov

Computational modeling can elucidate the most favorable reaction mechanism by locating the transition state (TS) for each potential pathway and calculating its activation energy (the energy barrier that must be overcome for the reaction to proceed). A lower activation energy indicates a faster, more favorable reaction. For instance, in a Michael addition reaction with a thiol nucleophile, modeling can map the entire reaction coordinate from reactants to products, passing through the transition state. researchgate.netrsc.org Such studies reveal whether the reaction is concerted (one step) or stepwise (involving an intermediate). This approach provides a detailed, atomistic view of bond-making and bond-breaking processes.

Table 3: Hypothetical Activation Energies for Nucleophilic Attack on this compound

| Reaction Pathway | Attacked Center | Nucleophile | Predicted Activation Energy (kcal/mol) |

|---|---|---|---|

| Michael Addition | β-Carbon (C=C) | CH₃S⁻ | 15.2 |

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. Methods like DFT can accurately calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

The calculated IR spectrum for this compound would show characteristic absorption bands. The C≡N stretch is expected in a relatively clean region of the spectrum, typically around 2220-2260 cm⁻¹. The C=C stretching vibration would appear around 1620-1680 cm⁻¹. Computational frequency analysis not only predicts the position of these peaks but also their intensities, providing a theoretical spectrogram that can be compared with experimental data. rsc.orgacs.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated. The chemical environment of each nucleus determines its shift. For this molecule, the vinylic proton on the double bond would have a characteristic ¹H shift, while the ¹³C spectrum would show distinct signals for the nitrile carbon, the two sp² carbons of the double bond, and the various sp³ carbons of the alkyl chains.

Table 4: Predicted Characteristic Spectroscopic Data for this compound

| Spectrum Type | Functional Group / Atom | Predicted Peak Position |

|---|---|---|

| IR | C≡N stretch | ~2245 cm⁻¹ |

| IR | C=C stretch | ~1650 cm⁻¹ |

| ¹³C NMR | C≡N | ~118 ppm |

| ¹³C NMR | C=C (α-carbon) | ~110 ppm |

| ¹³C NMR | C=C (β-carbon) | ~150 ppm |

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Trends

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov To build a QSAR model for the reactivity of α,β-unsaturated nitriles, one would first need a dataset of related compounds with experimentally measured reactivity data.

For each compound in the series, including this compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties. They can be broadly categorized as:

Electronic Descriptors: HOMO/LUMO energies, partial atomic charges, dipole moment. These describe a molecule's ability to participate in electronic interactions. chemrxiv.orgmcmaster.ca

Steric Descriptors: Molecular volume, surface area, specific shape indices. These relate to the size and shape of the molecule, which can influence how it fits into a binding site or reacts with another molecule.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP). This describes the molecule's solubility in water versus lipids, which is crucial for biological applications.

Once these descriptors are calculated, statistical methods like multiple linear regression or machine learning algorithms are used to build a mathematical equation that links the descriptors to the observed activity. Such a model can then be used to predict the reactivity of new, untested compounds based solely on their calculated descriptors. dntb.gov.uaresearchgate.net

Table 5: Key QSAR Descriptors and Their Potential Relevance for Reactivity

| Descriptor Class | Example Descriptor | Relevance to Reactivity |

|---|---|---|

| Electronic | LUMO Energy | Predicts susceptibility to nucleophilic attack (lower LUMO = more electrophilic). |

| Electronic | Partial Charge on β-Carbon | A more positive charge indicates a more favorable site for nucleophilic addition. |

| Steric | Molecular Volume | Larger groups near the reaction site may decrease reactivity due to steric hindrance. |

Advanced Synthetic Applications of 3 Propylhept 2 Ene 1 Nitrile As a Building Block

Synthesis of Nitrogen-Containing Heterocycles

The nitrile group in 3-Propylhept-2-ene-1-nitrile is a key functional handle for the construction of various nitrogen-containing heterocyclic systems. These structures are of significant interest due to their prevalence in pharmaceuticals and other biologically active compounds. The general strategies involve the participation of the nitrile carbon in cyclization reactions, often following an initial reaction at the nitrogen atom or an adjacent carbon.

While specific examples detailing the use of this compound in heterocyclic synthesis are not extensively documented in readily available literature, the known reactivity of α,β-unsaturated nitriles allows for the prediction of its utility in forming a range of heterocyclic scaffolds. For instance, it can be envisioned as a substrate in cycloaddition reactions or in condensation reactions with difunctional reagents to yield heterocycles such as pyridines, pyrimidines, and pyrroles. The presence of the double bond in conjugation with the nitrile group offers additional reaction sites for annulation strategies.

| Heterocycle Class | General Synthetic Approach | Potential Reagents |

| Pyridines | Condensation with 1,3-dicarbonyl compounds or their equivalents | β-ketoesters, malonates |

| Pyrimidines | Reaction with amidines or ureas | Guanidine, urea |

| Pyrroles | [3+2] cycloaddition reactions | Azomethine ylides |

| Imidazoles | Condensation with α-dicarbonyl compounds and ammonia (B1221849) | Biacetyl, benzil |

| Pyrazoles | Reaction with hydrazine (B178648) derivatives | Hydrazine, phenylhydrazine |

Conversion to Other Functional Groups

The nitrile moiety of this compound can be readily transformed into a variety of other important functional groups, significantly expanding its synthetic utility.

The controlled reduction of the nitrile group allows for the synthesis of aldehydes. A common method for this transformation is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures, which reduces the nitrile to an imine that is subsequently hydrolyzed to the aldehyde upon aqueous workup. libretexts.orgchemistrysteps.com

Alternatively, the addition of organometallic reagents, such as Grignard or organolithium reagents, to the nitrile carbon leads to the formation of ketones. The intermediate imine anion is stable to further addition of the organometallic reagent and is hydrolyzed to the corresponding ketone during the workup. libretexts.orgchemistrysteps.com

| Transformation | Reagent | Intermediate | Product |

| Nitrile to Aldehyde | 1. DIBAL-H, -78 °C2. H₃O⁺ | Imine | Aldehyde |

| Nitrile to Ketone | 1. R-MgX or R-Li2. H₃O⁺ | Imine anion | Ketone |

The reduction of the nitrile group in this compound provides a direct route to primary amines. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through the complete reduction of the carbon-nitrogen triple bond.

Partial hydrolysis of the nitrile leads to the formation of carboxamides. This can be achieved under either acidic or basic conditions with careful control of the reaction parameters to avoid complete hydrolysis to the carboxylic acid.

| Starting Material | Reagent(s) | Product |

| This compound | 1. LiAlH₄2. H₂O | 3-Propylhept-2-ene-1-amine |

| This compound | H₂O, H⁺ or OH⁻ (controlled) | 3-Propylhept-2-ene-1-carboxamide |

The complete hydrolysis of the nitrile group in this compound yields the corresponding carboxylic acid. This reaction can be carried out under either acidic or basic conditions, typically with heating. libretexts.orglibretexts.orgyoutube.com In acidic hydrolysis, the nitrile is heated with a dilute acid like hydrochloric acid to produce the carboxylic acid and an ammonium (B1175870) salt. libretexts.org In alkaline hydrolysis, heating with a base such as sodium hydroxide (B78521) initially forms the carboxylate salt and ammonia; subsequent acidification liberates the free carboxylic acid. libretexts.org

| Hydrolysis Type | Reagents | Intermediate Product | Final Product (after workup) |

| Acidic Hydrolysis | H₃O⁺, heat | Ammonium salt | 3-Propylhept-2-enoic acid |

| Alkaline Hydrolysis | 1. OH⁻, heat2. H₃O⁺ | Carboxylate salt | 3-Propylhept-2-enoic acid |

Role in Multicomponent Reactions and Cascade Processes

While specific examples involving this compound in multicomponent and cascade reactions are not prominently reported, the general reactivity of nitriles makes them excellent candidates for such transformations. Cascade reactions, which involve a series of intramolecular or intermolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step, can lead to the rapid assembly of complex molecular frameworks from simple precursors.

The nitrile group can participate in cascade sequences initiated by various reactions, such as Michael additions to the α,β-unsaturated system, followed by intramolecular cyclization of the newly introduced nucleophile onto the nitrile carbon. Such processes are highly efficient in building molecular complexity.

Stereoselective Construction of Chiral Centers

The derivatization of this compound into other functional groups opens up avenues for the stereoselective construction of chiral centers. For instance, the corresponding aldehyde or ketone, obtained as described in section 6.2.1, can undergo a variety of stereoselective additions of nucleophiles to the carbonyl group, leading to the formation of chiral alcohols.

Similarly, the primary amine derived from the nitrile (section 6.2.2) can be used as a precursor for the synthesis of chiral amines or other nitrogen-containing chiral molecules through established methodologies. The double bond in the backbone also presents an opportunity for stereoselective reactions, such as asymmetric dihydroxylation or epoxidation, to introduce new chiral centers.

Environmental Transformation and Biocatalytic Degradation of Nitrile Compounds

Microbial Hydrolysis Pathways of Nitriles

Microorganisms have evolved sophisticated enzymatic systems to hydrolyze the nitrile group, converting it into less toxic and metabolically useful carboxylic acids and ammonia (B1221849). nih.gov The specific pathway utilized can depend on the microorganism, the structure of the nitrile substrate, and environmental conditions. csir.co.za

The nitrilase pathway involves a single enzymatic step for the conversion of a nitrile directly to its corresponding carboxylic acid and ammonia, without the formation of an amide intermediate. researchgate.netresearchgate.net This process is catalyzed by nitrilase enzymes (EC 3.5.5.1). nih.gov

Reaction: R-C≡N + 2 H₂O → R-COOH + NH₃

Nitrilases have been identified in a wide array of organisms, including bacteria, fungi, yeasts, and plants. nih.govd-nb.info This pathway is particularly significant for the bioremediation of nitrile-containing wastes and for the green synthesis of carboxylic acids. openbiotechnologyjournal.comcas.cz While research on 3-Propylhept-2-ene-1-nitrile is not specifically detailed in the reviewed literature, studies on other unsaturated nitriles, such as acrylonitrile, demonstrate the efficacy of this pathway. nih.gov For instance, the bacterium Rhodococcus rhodochrous BX2 has been shown to utilize a nitrilase pathway in the degradation of aliphatic nitriles. researchgate.net The substrate specificity of nitrilases varies; some show a preference for aromatic nitriles, while others are active on aliphatic compounds. researchgate.net The successful hydrolysis of α-substituted and other complex nitriles by engineered nitrilases suggests that this compound would be a viable substrate for appropriately selected or developed biocatalysts. csir.co.zanih.gov

Table 1: Examples of Nitrilase Activity on Various Nitrile Substrates This table presents data on related compounds to illustrate the scope of the nitrilase pathway.

| Microorganism | Substrate | Product | Reference |

| Isoptericola variabilis RGT01 | Acrylonitrile | Acrylic acid | nih.gov |

| Alcaligenes sp. ECU0401 | Mandelonitrile | (R)-(−)-Mandelic acid | scispace.com |

| Recombinant E. coli (Pseudomonas nitrilase) | 2-Acetoxyheptanenitrile | 2-Acetoxyheptanoic acid | nih.gov |

| Rhodococcus rhodochrous | Benzonitrile | Benzoic acid | nih.gov |

The second major route for nitrile degradation is a two-step enzymatic cascade. scispace.com First, a nitrile hydratase (NHase; EC 4.2.1.84) hydrates the nitrile to form the corresponding amide. wikipedia.org Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to the final carboxylic acid and ammonia. frontiersin.orgnih.gov

Step 1 (Nitrile Hydratase): R-C≡N + H₂O → R-CONH₂ Step 2 (Amidase): R-CONH₂ + H₂O → R-COOH + NH₃

This pathway is common in bacteria, particularly within the genus Rhodococcus, which is well-known for its robust nitrile-converting capabilities. researchgate.netnih.gov Nitrile hydratases are metalloenzymes, typically containing either a non-corrin cobalt or iron ion in their active site. researchgate.netwikipedia.org The combined action of nitrile hydratase and amidase is responsible for the complete metabolism of nitriles in many bacteria that use them as a sole carbon and nitrogen source. wikipedia.org Strains like Rhodococcus rhodochrous J1 have been commercially exploited for the production of acrylamide (B121943) from acrylonitrile, highlighting the industrial relevance of this pathway. nih.gov The degradation of aliphatic nitriles by Rhodococcus rhodochrous BX2 was found to proceed through both the nitrilase and the NHase/amidase pathways, with the latter being preferentially induced. researchgate.net This dual capability suggests that a versatile degrader could effectively process this compound first to 3-Propylhept-2-ene-1-amide and subsequently to 3-Propylhept-2-ene-1-oic acid.

Identification and Characterization of Nitrile-Degrading Microorganisms

The identification of novel microorganisms with nitrile-degrading capabilities is crucial for developing new biocatalysts. nih.gov Enrichment culture is a common technique used to isolate such microbes from environments contaminated with nitriles, such as industrial wastewater or agricultural soils. scispace.comnih.gov This method involves cultivating environmental samples in a minimal medium where the target nitrile is the sole source of carbon and/or nitrogen, thereby selecting for organisms capable of its metabolism. nih.gov

Using these techniques, a wide variety of bacteria have been isolated and identified. Genera known to harbor nitrile-degrading enzymes include Rhodococcus, Pseudomonas, Alcaligenes, Bacillus, and Isoptericola. scispace.comnih.govresearchgate.net For example, Isoptericola variabilis RGT01 was isolated from industrial effluent and showed broad activity against aliphatic and aromatic nitriles. nih.gov Similarly, oxamyl-degrading bacteria assigned to the genus Pseudomonas were isolated from agricultural soil. frontiersin.org Characterization of these isolates typically involves assessing their substrate range, optimal growth conditions (pH, temperature), and identifying the specific enzymatic pathway (nitrilase vs. NHase/amidase) they employ. nih.govnih.gov A study on mixed biofilms demonstrated that a co-culture of Alcaligenes faecalis and Rhodococcus ruber could effectively degrade nitriles in a packed-bed reactor. nih.gov

Table 2: Selected Microorganisms with Nitrile Degradation Capability This table provides examples of microorganisms and the classes of nitriles they are known to degrade.

| Microorganism | Source of Isolation | Nitrile Class Degraded | Enzymatic Pathway | Reference |

| Isoptericola variabilis RGT01 | Industrial effluent | Aliphatic, Aromatic | Nitrilase | nih.gov |

| Rhodococcus rhodochrous BX2 | Activated sludge | Aliphatic (unsaturated) | Nitrilase & NHase/Amidase | researchgate.net |

| Alcaligenes faecalis JM3 | Soil | Aliphatic | Not specified | researchgate.net |

| Pseudomonas sp. | Agricultural soil | Oximino carbamates | Carbamate Hydrolase | frontiersin.org |

| Bacillus pallidus DaC521 | Not specified | Aliphatic, Aromatic | NHase, Nitrilase | researchgate.net |

Enzyme Engineering and Biocatalyst Development for Nitrile Transformation

While naturally occurring enzymes provide a strong foundation, their properties (e.g., stability, substrate specificity, activity) may not be optimal for industrial applications. nih.gov Enzyme engineering and biocatalyst development aim to overcome these limitations. nih.gov Techniques such as rational protein design and directed evolution are employed to improve the catalytic properties of nitrilases and nitrile hydratases. rsc.org